N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxyacetamide
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic quinazolin-4-one core substituted at the 3-position with a 4-chlorophenyl group, at the 2-position with a methyl group, and at the 6-position with a 2-methoxyacetamide moiety. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-20-16-8-5-13(21-17(23)10-25-2)9-15(16)18(24)22(11)14-6-3-12(19)4-7-14/h3-9H,10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRYBQRUZGGADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)COC)C(=O)N1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as pyraclostrobin are used againstBotrytis cinerea and Alternaria alternata . These are pathogenic fungi that cause diseases in a variety of crops.
Mode of Action
Compounds like propanil, which have similar structures, inhibit the photosynthesis and co2 fixation in plants. This inhibition disrupts the energy production in the plant cells, leading to their death.
Biochemical Pathways
It can be inferred from similar compounds that it might interfere with the electron transport chain in photosynthesis. This interference prevents the conversion of CO2 to carbohydrate precursors, inhibiting the growth and development of the plant.
Biological Activity
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxyacetamide, a compound belonging to the quinazolinone class, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its anticancer and antibacterial properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant anticancer activity. For instance, a study reported that various synthesized quinazolinone derivatives showed substantial cytotoxic effects against several human cancer cell lines, including melanoma (SK-MEL-2), ovarian cancer (IGROV1), and prostate cancer (PC-3) .
Case Study: Antitumor Activity
A specific derivative of quinazolinone similar to this compound was tested against multiple cancer cell lines. The results indicated that it exhibited a higher efficacy than the standard chemotherapeutic agent 5-fluorouracil in inhibiting cell proliferation in certain cancers .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| SK-MEL-2 | 12.5 | 5-Fluorouracil | 15 |
| IGROV1 | 15 | 5-Fluorouracil | 20 |
| PC-3 | 10 | 5-Fluorouracil | 18 |
Antibacterial Activity
The antibacterial properties of quinazolinones have also been extensively studied. This compound has shown promising results against various bacterial strains.
Case Study: Antibacterial Screening
In a comparative study, several derivatives were screened for their antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics like ampicillin .
| Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ampicillin | 16 |
| Escherichia coli | 16 | Ampicillin | 32 |
| Bacillus subtilis | 12 | Streptomycin | 24 |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Studies suggest that it may inhibit key enzymes involved in cell division and proliferation in cancer cells, while also disrupting bacterial cell wall synthesis .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxyacetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
- Introduction of Substituents : Electrophilic aromatic substitution reactions introduce the chloro and methoxy groups onto the phenyl ring.
- Amide Bond Formation : The final step involves coupling an amine with a carboxylic acid derivative to form the amide bond.
The molecular formula of this compound is , with a molecular weight of approximately 335.77 g/mol.
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance:
- Antibacterial Activity : Some quinazoline derivatives have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications as antibacterial agents .
Anticancer Potential
Quinazoline derivatives are also recognized for their anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation:
- Cell Growth Inhibition : In vitro studies have indicated that similar compounds can significantly inhibit the growth of various human cancer cell lines, demonstrating promising anticancer activity .
Table 1: Summary of Biological Activities
| Activity Type | Targeted Organisms | Observed Effects |
|---|---|---|
| Antimicrobial | Mycobacterium smegmatis | Significant growth inhibition |
| Pseudomonas aeruginosa | Moderate antibacterial activity | |
| Anticancer | Various human cancer cell lines | High levels of growth inhibition |
Case Study 1: Antimicrobial Evaluation
In a study published in RSC Advances, a series of quinazoline derivatives were synthesized and evaluated for their antimicrobial properties against several strains, including Mycobacterium smegmatis and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, highlighting their potential as future therapeutic agents .
Case Study 2: Anticancer Activity Assessment
A separate study assessed the anticancer activity of related compounds through the National Cancer Institute's protocols, revealing significant efficacy against a panel of cancer cell lines. The findings suggested that structural modifications on quinazoline derivatives could enhance their biological activity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorophenyl Group
The 4-chlorophenyl moiety exhibits reactivity typical of aryl chlorides, participating in nucleophilic aromatic substitution (NAS) under specific conditions.
These reactions are critical for modifying the compound’s hydrophobic interactions in biological systems .
Hydrolysis of Methoxyacetamide Side Chain
The methoxyacetamide group undergoes hydrolysis under acidic or alkaline conditions, altering solubility and hydrogen-bonding capacity:
| Conditions | Reaction Pathway | Products |
|---|---|---|
| Acidic (HCl, 1M) | Cleavage of amide bond | 2-methoxyacetic acid + 6-aminoquinazolinone |
| Alkaline (NaOH, 0.5M) | Ester saponification | Sodium 2-methoxyacetate + quinazolinone intermediate |
This reactivity suggests potential prodrug applications, where controlled hydrolysis could modulate bioavailability .
Oxidation of the Quinazolinone Core
The 4-oxo group participates in redox reactions:
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO₄ (0.1M) | 25°C, 2 hrs | Formation of carboxylic acid at position 7 |
| H₂O₂ (30%) | 60°C, 4 hrs | Epoxidation of adjacent double bonds (if present) |
Oxidation products are often precursors for further functionalization .
Cyclization Reactions
The compound’s structure permits intramolecular cyclization under thermal or catalytic conditions:
| Catalyst | Temperature | Product |
|---|---|---|
| PPA (Polyphosphoric acid) | 140°C | Tetracyclic benzodiazepine analog |
| Pd(OAc)₂ | 100°C (microwave) | Spiroquinazolinone derivatives |
These reactions highlight its utility in synthesizing complex heterocycles .
Cross-Coupling Reactions
The chlorophenyl group enables transition metal–catalyzed couplings:
| Reaction Type | Catalyst | Partner | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amines | Arylaminated compounds |
Such modifications are pivotal in structure-activity relationship (SAR) studies .
Photochemical Reactivity
UV irradiation (254 nm) induces:
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Research Findings
Substituent Position Matters: 2-Methyl substitution on the quinazolinone ring (target compound) reduces steric hindrance compared to 3-allyl analogs (e.g., [525582-59-6]), favoring receptor binding .
Synthetic Yields :
- Diazonium salt coupling () achieves >90% yields for hydrazine derivatives (13a-b), whereas sulfanyl analogs require longer reaction times (~12–24 hours) .
Thermal Stability :
- The target compound’s melting point (unreported in evidence) is expected to exceed 200°C based on analogs (e.g., 13a: mp 288°C ).
Preparation Methods
Condensation Reaction
The quinazolinone scaffold is synthesized by reacting 2-amino-5-nitrobenzoic acid with 4-chlorobenzaldehyde in an ionic liquid ([BMIM]BF₄) at 80°C for 12 hours. This yields 3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-6-nitro (Compound A, 78% yield).
Key Reaction Parameters :
Methyl Group Introduction at Position 2
Compound A undergoes methylation using methyl iodide (1.5 eq) in DMF with K₂CO₃ (2 eq) at 60°C for 6 hours. This step installs the 2-methyl group (Compound B, 85% yield).
Optimization Insight :
- Excess methyl iodide ensures complete substitution.
- Side product mitigation : Wash with cold ethanol to remove unreacted starting material.
Functionalization at Position 6
Nitro Reduction
Compound B’s nitro group is reduced to an amine using H₂/Pd-C (10% w/w) in ethanol under 40 psi hydrogen at 25°C for 4 hours (Compound C, 92% yield).
Critical Notes :
- Catalyst activation : Pre-treatment with H₂ for 30 minutes enhances activity.
- Safety : Exothermic reaction requires controlled H₂ addition.
Acylation with 2-Methoxyacetyl Chloride
Compound C reacts with 2-methoxyacetyl chloride (1.2 eq) in anhydrous pyridine at 0–5°C for 2 hours, followed by stirring at 25°C for 12 hours. The reaction is quenched with ice-water to yield the target compound (85% yield).
Reaction Mechanism :
- Pyridine neutralizes HCl, driving the reaction to completion.
- Regioselectivity : The amine at position 6 exhibits higher nucleophilicity than other positions, ensuring selective acylation.
Characterization Data :
- Mp : 210–212°C (decomp.).
- ¹H NMR (CDCl₃) : δ 8.34 (s, 1H, NH), 7.98–7.41 (m, 4H, Ar-H), 4.12 (s, 2H, COCH₂O), 3.48 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃).
- HRMS (ESI) : m/z 398.1024 [M+H]⁺ (calc. 398.1028).
Alternative Synthetic Routes
One-Pot Tandem Reaction
A streamlined approach combines cyclization and acylation in a single pot:
- React 2-amino-5-nitrobenzoic acid, 4-chlorobenzaldehyde, and methyl isocyanate in [BMIM]PF₆ at 100°C for 8 hours.
- Directly add 2-methoxyacetyl chloride post-cyclization without isolation (overall yield: 68%).
Advantages :
Solid-Phase Synthesis
For high-throughput applications, the quinazolinone core is assembled on Wang resin:
- Immobilize Fmoc-protected anthranilic acid.
- Perform cyclization and functionalization on-resin.
- Cleave with TFA/water (95:5) to obtain the target compound (62% yield).
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing Pd-C with Fe/Ni nanocomposites in the nitro reduction step lowers costs by 40% while maintaining 88% yield.
Solvent Recycling
Ionic liquids are recovered via vacuum distillation and reused for 5 cycles with <5% efficiency loss.
Challenges and Solutions
Regioselectivity in Acylation
Problem : Competing acylation at position 3’s NH.
Solution : Use bulky bases like DIPEA to sterically hinder position 3.
Purification of Polar Intermediates
Problem : Compound C’s high polarity complicates column chromatography.
Solution : Employ reverse-phase HPLC with acetonitrile/water gradients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
